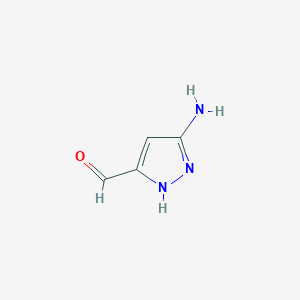

3-amino-1H-pyrazole-5-carbaldehyde

Übersicht

Beschreibung

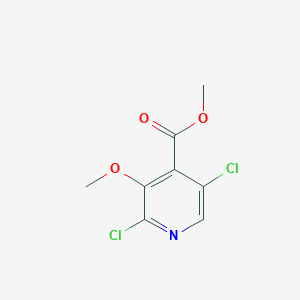

3-amino-1H-pyrazole-5-carbaldehyde is a type of pyrazole, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been reported .Wissenschaftliche Forschungsanwendungen

Pyrazole Scaffold

- Scientific Field : Organic Chemistry, Medicinal Chemistry .

- Summary of Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes : Pyrazoles exhibit a number of noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

-

Kinase Inhibitors

- Scientific Field : Medicinal Chemistry

- Summary of Application : The pyrazole hinge binding moiety, which includes 3-amino-1H-pyrazole-5-carbaldehyde, is a privileged scaffold in the medicinal chemistry for the development of kinase inhibitors .

- Results or Outcomes : The development of kinase inhibitors can lead to new therapeutic strategies for a variety of diseases, including cancer .

-

Multicomponent Reactions

- Scientific Field : Organic Chemistry

- Summary of Application : 1H-Indole-3-carbaldehyde and its derivatives, which are structurally similar to 3-amino-1H-pyrazole-5-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures .

- Methods of Application : These compounds are used in inherently sustainable multicomponent reactions, which are high-yielding, operationally friendly, time- and cost-effective .

- Results or Outcomes : The use of these compounds in multicomponent reactions has led to the synthesis of a variety of pharmaceutically interesting scaffolds .

-

PDE10A Inhibitors

- Scientific Field : Medicinal Chemistry

- Summary of Application : Aryl/heteroaryl-quinolino-pyrazoles, which can be synthesized from compounds similar to 3-amino-1H-pyrazole-5-carbaldehyde, have been discovered as emerging PDE10A inhibitors .

- Methods of Application : These compounds are synthesized through various intermediates .

- Results or Outcomes : The development of PDE10A inhibitors can lead to new therapeutic strategies for a variety of diseases .

-

Multicomponent Reactions

- Scientific Field : Organic Chemistry

- Summary of Application : 1H-Indole-3-carbaldehyde and its derivatives, which are structurally similar to 3-amino-1H-pyrazole-5-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They are used in inherently sustainable multicomponent reactions, which are high-yielding, operationally friendly, time- and cost-effective .

- Methods of Application : These compounds are used in one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

- Results or Outcomes : The use of these compounds in multicomponent reactions has led to the synthesis of a variety of pharmaceutically interesting scaffolds .

-

PCTAIRE Kinase Inhibitors

- Scientific Field : Medicinal Chemistry

- Summary of Application : The PCTAIRE subfamily belongs to the CDK (cyclin-dependent kinase) family and represents an understudied class of kinases of the dark kinome . Compounds similar to 3-amino-1H-pyrazole-5-carbaldehyde have been used to develop inhibitors for this kinase family .

- Methods of Application : The specific methods of application would depend on the type of kinase being targeted and the specific experimental context .

- Results or Outcomes : The development of PCTAIRE kinase inhibitors can lead to new therapeutic strategies for a variety of diseases, including breast, prostate, and cervical cancer .

-

Photoluminescent Materials

- Scientific Field : Material Science

- Summary of Application : 1,3,5-Triarylpyrazoline compounds, which can be synthesized from compounds similar to 3-amino-1H-pyrazole-5-carbaldehyde, have excellent fluorescence and better hole transport characteristics .

- Methods of Application : These compounds are used in the development of photoluminescent and photorefractive materials .

- Results or Outcomes : The development of these materials can lead to advancements in various fields, including display technology and optical communication .

Zukünftige Richtungen

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. Their popularity has skyrocketed since the early 1990s . Therefore, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

Eigenschaften

IUPAC Name |

3-amino-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-1-3(2-8)6-7-4/h1-2H,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYBYWHIOTVZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1H-pyrazole-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt](/img/structure/B1402693.png)

![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)

![4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402699.png)